molecular formula C15H14N2O4S B2725527 4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 383147-51-1

4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime

Cat. No.: B2725527
CAS No.: 383147-51-1
M. Wt: 318.3 g/mol
InChI Key: VNXSAFCTIHSBKO-UHFFFAOYSA-N
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Description

“4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime” is a chemical compound with the CAS No. 383147-51-1 . It is offered by various suppliers globally .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results. For detailed reaction analysis, it is recommended to refer to specialized chemical databases or research articles .

Scientific Research Applications

Synthesis Processes

  • Intermediate Product in Cardiotonic Drugs Synthesis : A study by Lomov (2019) described the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is an intermediate product in the preparation of cardiotonic drugs like Sulmazole and Isomazole. This process demonstrates the potential application of similar compounds in pharmaceutical synthesis.

  • Organophosphorus Compounds Synthesis : Research by Shabana, Osman, & Atrees (1994) explored the use of Lawesson's Reagent in the reaction with aromatic dihydroxy compounds, leading to the formation of organophosphorus compounds. This indicates the role of related compounds in synthesizing complex chemical structures.

  • Synthesis of Methyl o-Nitrophenyl Sulfides : A study by Dudová et al. (2002) focused on the preparation of methyl o-nitrophenyl sulfides, showcasing the utility of similar compounds in the synthesis of sulfur-containing organic compounds.

Chemical Reactions and Properties

  • Base-Induced Chemiluminescence : Watanabe et al. (2010) investigated the base-induced decomposition of sulfanyl-substituted dioxetanes, highlighting the potential application of similar compounds in chemiluminescence studies.

  • Cobalt(II)-Activated Peroxymonosulfate Process : In a study by Zong et al. (2020), the oxidation of methyl phenyl sulfoxide to sulfone under acidic conditions was examined, illustrating the role of related compounds in oxidation reactions and environmental applications.

  • Photoreagents for Protein Crosslinking : Jelenc, Cantor, and Simon (1978) proposed the use of 4-nitrophenyl ethers as high-yield photoreagents for protein crosslinking and affinity labeling, suggesting a possible application for similar compounds in biochemical research.

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts at the molecular level. Unfortunately, the specific mechanism of action for this compound is not provided in the search results .

Safety and Hazards

The safety and hazards associated with a chemical compound are important for handling and storage. Unfortunately, the specific safety and hazard information for this compound is not provided in the search results .

Future Directions

The future directions for the use and study of this compound are not specified in the search results. For information on potential future applications or research directions, it is recommended to refer to recent research articles or reviews in the field .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime' involves the conversion of 3-nitrobenzaldehyde to the corresponding oxime, followed by the addition of a methoxy group to the phenyl ring. The sulfanyl group is then introduced using a thiol reagent, and the final product is obtained by oxidation of the aldehyde group to a carboxylic acid.", "Starting Materials": [ "3-nitrobenzaldehyde", "hydroxylamine hydrochloride", "sodium acetate", "methanol", "3-methoxyaniline", "thiol reagent (e.g. thiophenol, 2-mercaptoethanol)", "oxidizing agent (e.g. potassium permanganate, sodium chlorite)" ], "Reaction": [ "Step 1: Conversion of 3-nitrobenzaldehyde to oxime", "3-nitrobenzaldehyde + hydroxylamine hydrochloride + sodium acetate + methanol -> 3-nitrobenzaldehyde oxime", "Step 2: Methoxylation of phenyl ring", "3-nitrobenzaldehyde oxime + 3-methoxyaniline -> 4-[(3-methoxyphenyl)imino]-3-nitrobenzaldehyde oxime", "Step 3: Introduction of sulfanyl group", "4-[(3-methoxyphenyl)imino]-3-nitrobenzaldehyde oxime + thiol reagent -> 4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzaldehyde oxime", "Step 4: Oxidation of aldehyde group to carboxylic acid", "4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzaldehyde oxime + oxidizing agent -> 4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime" ] }

CAS No.

383147-51-1

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

N-methoxy-1-[4-(3-methoxyphenyl)sulfanyl-3-nitrophenyl]methanimine

InChI

InChI=1S/C15H14N2O4S/c1-20-12-4-3-5-13(9-12)22-15-7-6-11(10-16-21-2)8-14(15)17(18)19/h3-10H,1-2H3

InChI Key

VNXSAFCTIHSBKO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)SC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC=C1)SC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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